molecular formula C25H25N3O4 B11077513 (2Z)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(phenylformamido)-3-(pyridin-3-YL)prop-2-enamide

(2Z)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(phenylformamido)-3-(pyridin-3-YL)prop-2-enamide

Cat. No.: B11077513
M. Wt: 431.5 g/mol
InChI Key: UIJVFJJWSNFCFW-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(phenylformamido)-3-(pyridin-3-YL)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a phenylformamido group, and a dimethoxyphenyl group

Preparation Methods

The synthesis of (2Z)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(phenylformamido)-3-(pyridin-3-YL)prop-2-enamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the dimethoxyphenyl intermediate.

    Synthesis of the Phenylformamido Intermediate: This involves the reaction of aniline with formic acid to produce the phenylformamido intermediate.

    Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl intermediate with the phenylformamido intermediate in the presence of a catalyst to form the desired compound.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using automated processes and large-scale reactors.

Chemical Reactions Analysis

(2Z)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(phenylformamido)-3-(pyridin-3-YL)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

(2Z)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(phenylformamido)-3-(pyridin-3-YL)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(phenylformamido)-3-(pyridin-3-YL)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2Z)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(phenylformamido)-3-(pyridin-3-YL)prop-2-enamide can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

N-[(E)-3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H25N3O4/c1-31-22-11-10-18(16-23(22)32-2)12-14-27-25(30)21(15-19-7-6-13-26-17-19)28-24(29)20-8-4-3-5-9-20/h3-11,13,15-17H,12,14H2,1-2H3,(H,27,30)(H,28,29)/b21-15+

InChI Key

UIJVFJJWSNFCFW-RCCKNPSSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C(=C\C2=CN=CC=C2)/NC(=O)C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.